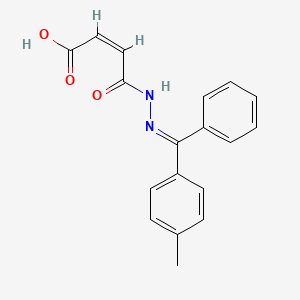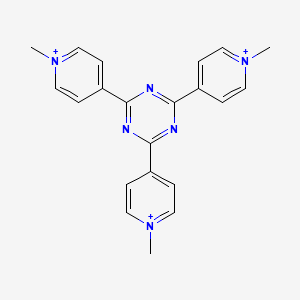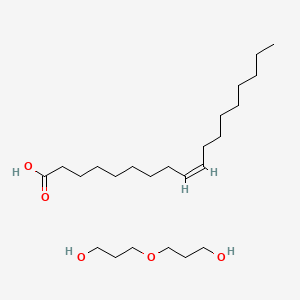
9-Octadecenoic acid (Z)-, ester with oxybis(propanol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenoic acid (Z)-, ester with oxybis(propanol) typically involves the esterification reaction between oleic acid and oxybis(propanol). The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of 9-Octadecenoic acid (Z)-, ester with oxybis(propanol) follows a similar process but on a larger scale. The reaction is carried out in large reactors with continuous stirring to ensure uniform mixing of the reactants. The use of high-purity reactants and catalysts is essential to achieve a high yield and purity of the final product. The ester is then separated from the reaction mixture using techniques such as distillation, extraction, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9-Octadecenoic acid (Z)-, ester with oxybis(propanol) can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to the original alcohol and acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and alcohols.
Reduction: Original alcohol and acid.
Substitution: New esters or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
9-Octadecenoic acid (Z)-, ester with oxybis(propanol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of lubricants, surfactants, and emulsifiers.
Wirkmechanismus
The mechanism of action of 9-Octadecenoic acid (Z)-, ester with oxybis(propanol) involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release oleic acid and oxybis(propanol), which can then interact with cellular components. Oleic acid is known to modulate various signaling pathways, including those involved in inflammation and lipid metabolism. The exact molecular targets and pathways involved in the action of this ester are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Octadecenoic acid (Z)-, octadecyl ester: Another ester of oleic acid with a different alcohol.
9-Octadecenoic acid (Z)-, 2,3-bis(acetyloxy)propyl ester: An ester with a different diol.
9-Octadecenoic acid (Z)-, ester with oxybis(propanediol): A similar compound with a different diol.
Uniqueness
9-Octadecenoic acid (Z)-, ester with oxybis(propanol) is unique due to its specific esterification with oxybis(propanol), which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
84455-33-4 |
|---|---|
Molekularformel |
C24H48O5 |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
3-(3-hydroxypropoxy)propan-1-ol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C6H14O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-3-1-5-9-6-2-4-8/h9-10H,2-8,11-17H2,1H3,(H,19,20);7-8H,1-6H2/b10-9-; |
InChI-Schlüssel |
DJOLDYDSJHUXRS-KVVVOXFISA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.C(CO)COCCCO |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)COCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




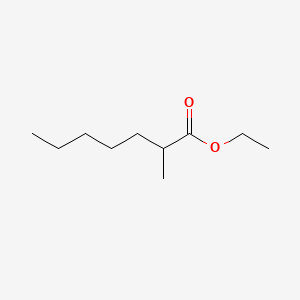



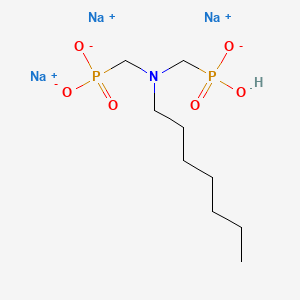
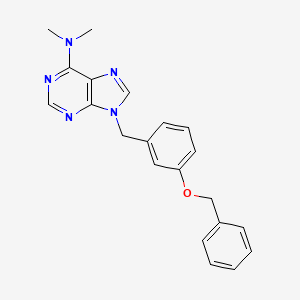
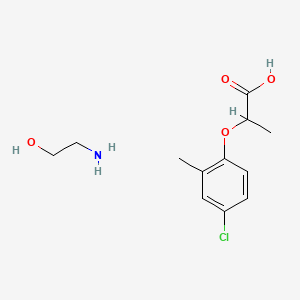


![2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL](/img/structure/B12683153.png)
